molecular formula C13H17BrN2O2 B5227398 N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide

N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide

Cat. No. B5227398
M. Wt: 313.19 g/mol
InChI Key: DAHVGZIYQXQCDW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide, also known as BDP 9066, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is a member of the family of N-phenylpropyl-N'-substituted ethylenediamine derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 a potential candidate for the treatment of various diseases and conditions, including cancer, inflammatory disorders, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 is its high potency and selectivity for HDAC inhibition, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066, including the development of new formulations and delivery methods to improve its solubility and bioavailability, the identification of new targets and pathways that are affected by this compound, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 and its potential applications in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 involves the reaction of 4-bromobenzoyl chloride with N-(2,2-dimethylpropyl)ethylenediamine in the presence of a base. This reaction results in the formation of N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 as a white crystalline solid with a high yield.

Scientific Research Applications

N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 has been extensively studied for its potential use in the treatment of various diseases and conditions. One of the most promising applications of this compound is its use as a cancer therapeutic agent. Studies have shown that N-(4-bromophenyl)-N'-(2,2-dimethylpropyl)ethanediamide 9066 can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

N'-(4-bromophenyl)-N-(2,2-dimethylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)8-15-11(17)12(18)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHVGZIYQXQCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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